molecular formula C11H13NO2 B1311122 (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester CAS No. 63492-82-0

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

Cat. No.: B1311122
CAS No.: 63492-82-0
M. Wt: 191.23 g/mol
InChI Key: ACEPYLDNGYGKDY-JTQLQIEISA-N
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Description

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized in their (S)-form, including hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by elemental analyses, NMR spectra, and optical rotation. The intermediate N-chlorocarbonyl derivative and the respective methyl ester were also prepared, alongside the optically pure dioxopiperazine of the title acid through solid-phase reactions (P. Jansa, V. Macháček, V. Bertolasi, 2006).

A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed, employing a tandem reduction-reductive amination reaction. This method allows for the synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters with high diastereoselection, leading to products with the C-2 alkyl group cis to the C-4 carboxylic ester (R. Bunce, D. M. Herron, L. B. Johnson, S. Kotturi, 2001).

Chemical Reactions and Properties

The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride led to the discovery of a new oxazolo[3,4-a]quinolin-3-one derivative. Different cyclopropanation processes applied to this derivative resulted in the synthesis of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, illustrating a remarkable cyclopropanation process (Z. Szakonyi, F. Fülöp, D. Tourwé, N. de Kimpe, 2002).

Mechanism of Action

Mode of Action

The mode of action of this compound is likely related to its ester functional group. Esters can undergo hydrolysis in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, and an equilibrium mixture is produced containing all four of the substances in the equation . The actual catalyst in this case is the hydroxonium ion, H3O+, present in all solutions of acids in water .

Biochemical Pathways

Esters are known to participate in a variety of biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an ester, it is likely to be absorbed and distributed throughout the body, where it can interact with its targets. It may be metabolized through hydrolysis, among other potential pathways . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Given its ester functional group, it may participate in reactions such as esterification and hydrolysis, which could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of other compounds can also influence the compound’s action.

Future Directions

The study and application of esters, including “(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester”, continue to be a significant area of research in chemistry. They are commonly used in various fields, including chemistry, biochemistry, and mass spectrometry . Future research may focus on developing new synthesis methods, studying their reactions, and exploring their potential applications in various industries.

Properties

IUPAC Name

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPYLDNGYGKDY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426116
Record name Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63492-82-0
Record name Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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